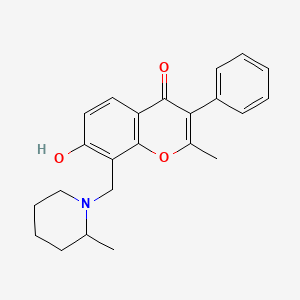
N-(2-((6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a compound of significant interest in the field of organic chemistry. It is characterized by a complex molecular structure that includes a dihydroisoquinoline moiety and a sulfonamide group. Compounds like these often play crucial roles in the development of pharmaceuticals and as intermediates in organic synthesis due to their unique chemical properties.
科学研究应用
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide finds applications across multiple scientific disciplines:
Chemistry: : Utilized as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : Investigated for its potential as a biologically active molecule, possibly interacting with enzymes or receptors.
Medicine: : Explored for therapeutic potential, including as an anti-inflammatory or anti-cancer agent.
Industry: : May be used in the production of more complex molecules, dyes, or polymers.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide, a multi-step synthetic pathway is employed, often starting from commercially available starting materials. The synthesis usually involves:
Formation of the dihydroisoquinoline ring: : The initial steps often involve creating the 6,7-dimethoxy-3,4-dihydroisoquinoline skeleton, potentially through Pictet-Spengler reactions.
Sulfonylation: : Introduction of the sulfonyl group typically via reaction with sulfonyl chlorides.
Alkylation: : Addition of the ethyl spacer through alkylation reactions.
Formation of the carboxamide: : Finally, the cyclohexanecarboxylic acid or its derivative is coupled with the amine group to form the carboxamide.
Industrial Production Methods: In an industrial setting, these steps are optimized for scale, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and catalysts may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: : Given the presence of the dihydroisoquinoline moiety, oxidation reactions can lead to the formation of corresponding aromatic isoquinolines.
Reduction: : The compound can undergo reductions, particularly at the sulfonyl and carboxamide functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Oxidation: : Commonly used oxidizing agents like potassium permanganate or ceric ammonium nitrate.
Reduction: : Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Utilization of reagents such as halides for nucleophilic substitutions or Lewis acids for electrophilic substitutions.
Major Products:
Oxidation: : Formation of isoquinolines or sulfoxides.
Reduction: : Conversion to secondary amines or alcohols.
Substitution: : Introduction of various functional groups into the aromatic ring system.
作用机制
The compound's mechanism of action can involve:
Molecular Targets: : It may target specific proteins or enzymes within biological systems, altering their function or expression.
Pathways Involved: : Pathways such as signal transduction, apoptosis, or metabolic processes may be affected, depending on the context of its use.
相似化合物的比较
When comparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide to similar compounds:
Uniqueness: : This compound's unique combination of dihydroisoquinoline, sulfonamide, and carboxamide groups distinguishes it from others.
Similar Compounds: : Compounds like N-(2-(sulfonylamino)ethyl)cyclohexanecarboxamide or other sulfonyl derivatives exhibit different chemical behaviors and applications.
Feel free to dive into any specific section further or ask about related compounds or reactions!
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABPAZYWRLJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)
![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)


![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2547005.png)
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![3,4-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2547013.png)
![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2547015.png)


![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

